6-Methylergoline
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Overview
Description
6-methylergoline is an ergoline alkaloid obtained by selective methylation of the N-6 position of ergoline. It derives from a hydride of an ergoline.
Scientific Research Applications
5-Hydroxytryptamine Antagonist
- 6-Methylergoline derivatives have been identified as potent antagonists of 5-hydroxytryptamine (5HT), with specific substances like LSD25 and UML491 being notably active in this group. One such derivative, 1-methyl-8 β-carbobenzyloxy-aminomethyl-10 α-ergoline (MCE), exhibits strong and long-lasting antagonist properties (Beretta, Ferrini, & Glässer, 1965).
Dopaminergic Activity
- Several synthesized ergolines, including this compound derivatives, have shown strong and lasting central dopaminergic activity. This property is particularly notable in compounds like 8-(cyanomethyl)-6-methylergoline, which also demonstrated potential in inhibiting ovum implantation and decreasing serum prolactin levels in rats (Stütz, Stadler, Vigouret, & Jaton, 1978).
Prolactin Secretion and Brain Activity
- Compounds representing partial structures of the ergoline nucleus, including this compound derivatives, have been found to inhibit prolactin secretion and influence brain activity, suggesting their potential use in dopaminergic treatments (Clemens & Smalstig, 1979).
Serotonin Receptor Affinity
- This compound-8-carboxylic acid esters with different N1-substituents have been explored for their affinity to 5HT2 receptors. The studies indicate that both the ester side chain and the indole substituent play significant roles in determining 5HT2 receptor affinity (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).
Antihypertensive Properties
- 6-Methylergolin-8 beta-yl-propionic acid derivatives have been synthesized and tested for their antihypertensive activity. These derivatives also exhibit prolactin lowering activity, indicating their potential as antihypertensive compounds with specific selectivity (Bernardi et al., 1983).
Anticancer Potential
- Nitrosourea derivatives of ergolines, including this compound, have been synthesized as potential anticancer agents. These derivatives display activity against certain types of leukemia in mice while moderately inhibiting prolactin (Crider et al., 1979).
Synthesis and Molecular Studies
- The total synthesis of natural products like (+)-Setoclavine and (-)-9,10-Dihydroisosetoclavine has been achieved starting from 6-methylergolin-8-one. This research enhances understanding of the structural elements of ergot alkaloids (Moldvai et al., 2006).
Serotonin Antagonism in Vascular Activity
- (8 beta)-6-Methylergoline amide derivatives with varied N1-substituents have been synthesized to evaluate their effectiveness in blocking vascular 5HT2 receptors. The research indicates significant influence of both the N1 substituent and amide derivative on binding affinities (Misner et al., 1990).
Properties
CAS No. |
109922-46-5 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C15H18N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4,6,9,11,14,16H,3,5,7-8H2,1H3/t11-,14-/m1/s1 |
InChI Key |
NNDATQSUZGLGQT-BXUZGUMPSA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |
SMILES |
CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |
Canonical SMILES |
CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |
109922-46-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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